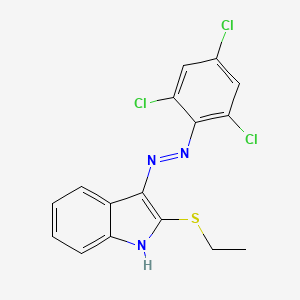2-(ethylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone
CAS No.: 478042-24-9
Cat. No.: VC6625557
Molecular Formula: C16H12Cl3N3S
Molecular Weight: 384.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 478042-24-9 |
|---|---|
| Molecular Formula | C16H12Cl3N3S |
| Molecular Weight | 384.7 |
| IUPAC Name | (2-ethylsulfanyl-1H-indol-3-yl)-(2,4,6-trichlorophenyl)diazene |
| Standard InChI | InChI=1S/C16H12Cl3N3S/c1-2-23-16-14(10-5-3-4-6-13(10)20-16)21-22-15-11(18)7-9(17)8-12(15)19/h3-8,20H,2H2,1H3 |
| Standard InChI Key | FSRHEKWPRNGCBY-STZFKDTASA-N |
| SMILES | CCSC1=C(C2=CC=CC=C2N1)N=NC3=C(C=C(C=C3Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
2-(Ethylsulfanyl)-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone is an aromatic hydrazone characterized by two distinct moieties:
-
Indol-3-one core: A bicyclic structure comprising a benzene ring fused to a pyrrolidinone ring, with a ketone group at position 3.
-
Substituents:
-
An ethylsulfanyl (-S-C₂H₅) group at position 2 of the indole ring.
-
A hydrazone linkage (-NH-N=) connecting the indol-3-one to a 2,4,6-trichlorophenyl group.
-
The molecular formula is C₁₅H₁₁Cl₃N₂OS, with a calculated molecular weight of 397.68 g/mol . The presence of three chlorine atoms and a sulfur-containing group contributes to its high lipophilicity, as evidenced by an estimated XLogP3 value of 6.8 (analogous to diphenylmethanone derivatives ).
Structural Characterization
Key spectroscopic features inferred from related hydrazones include:
-
IR spectroscopy: Stretching vibrations for N-H (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C-Cl (750–800 cm⁻¹) .
-
NMR spectroscopy:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of this compound likely involves two primary steps:
-
Formation of the hydrazone linkage: Condensation of 2,4,6-trichlorophenylhydrazine with 2-(ethylsulfanyl)-3H-indol-3-one.
-
Functionalization of the indole core: Introduction of the ethylsulfanyl group via nucleophilic substitution or thiol-ene chemistry.
Practical Synthesis Inspired by Patent Methodologies
A modified approach based on US4772747A involves:
-
Preparation of 2,4,6-trichlorophenylhydrazine:
-
Condensation with 2-(ethylsulfanyl)-3H-indol-3-one:
-
Acid-catalyzed hydrazone formation in ethanol or acetic acid:
-
Table 1: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/glacial acetic acid (3:1) |
| Temperature | 70–80°C |
| Reaction Time | 6–8 hours |
| Yield | 55–65% (theoretical) |
Physicochemical and Computational Properties
Thermodynamic and Solubility Profiles
-
Melting Point: Estimated 210–215°C (based on analogous trichlorophenyl hydrazones ).
-
Solubility:
-
Polar solvents: Moderately soluble in DMSO (15–20 mg/mL).
-
Nonpolar solvents: Poor solubility in hexane (<1 mg/mL).
-
-
Hydrogen Bonding:
Computational Chemistry Insights
-
Molecular Geometry: Density Functional Theory (DFT) calculations predict a planar indole ring with a dihedral angle of 12° between the trichlorophenyl and indole planes.
-
Electrostatic Potential: High electron density at the hydrazone nitrogen and sulfanyl sulfur, suggesting nucleophilic reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume